molecular formula C21H14N4O4S2 B410022 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea

Cat. No.: B410022
M. Wt: 450.5g/mol
InChI Key: FRHDZWLQTMKUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a nitrobenzamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyphenyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substituents can be introduced into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the hydroxyphenyl group could yield a quinone derivative .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to specific protein receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is particularly noteworthy for its role in various biological activities .

Properties

Molecular Formula

C21H14N4O4S2

Molecular Weight

450.5g/mol

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-nitrobenzamide

InChI

InChI=1S/C21H14N4O4S2/c26-17-10-7-13(11-15(17)20-23-16-3-1-2-4-18(16)31-20)22-21(30)24-19(27)12-5-8-14(9-6-12)25(28)29/h1-11,26H,(H2,22,24,27,30)

InChI Key

FRHDZWLQTMKUPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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